molecular formula C8H8ClNO B3057590 2,4-Dimethylpyridine-3-carbonyl chloride CAS No. 82776-24-7

2,4-Dimethylpyridine-3-carbonyl chloride

Cat. No. B3057590
CAS RN: 82776-24-7
M. Wt: 169.61 g/mol
InChI Key: DKHDIPXVHICKPZ-UHFFFAOYSA-N
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Description

“2,4-Dimethylpyridine-3-carbonyl chloride” is a chemical compound that is not well-documented in the literature. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The structure of pyridine is similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The molecule is planar and, thus, follows the Hückel criteria for aromatic systems . In substituted pyridines, the nitrogen atom is not part of the aromatic sextet .


Molecular Structure Analysis

The molecular structure of “2,4-Dimethylpyridine-3-carbonyl chloride” can be inferred from its name. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The 2 and 4 positions on the ring are substituted with methyl groups, and the 3 position is substituted with a carbonyl chloride group.

Scientific Research Applications

Ion Mobility Spectrometry

2,4-Dimethylpyridine, a compound closely related to 2,4-Dimethylpyridine-3-carbonyl chloride, has been studied in ion mobility spectrometry. Positive ion mobility spectra for 2,4-Dimethylpyridine have been observed, showing protonated molecules and proton-bound dimers. This research suggests potential applications in comparing mobility spectra with increased precision, contributing to chemical standards in ion mobility spectrometry (Eiceman, Nazarov, & Stone, 2003).

NMR Studies in Metal Complexes

1H, 13C, and 15N NMR studies of metal chloride complexes with dimethylpyridines have been conducted. These studies, involving compounds like 2,4-Dimethylpyridine, provide insights into the deshielding of protons and carbons and the shielding of nitrogens in these complexes. Such research has implications for understanding the structural features of metal complexes (Pazderski et al., 2010).

Hydrogallation in Gallium Hydride Complexes

Research involving 3,5-Dimethylpyridine, a structural analog of 2,4-Dimethylpyridine-3-carbonyl chloride, demonstrates hydrogallation in gallium hydride complexes. This study provides insights into the formation of hydrogallation products, which can be relevant for understanding reactions involving similar pyridine compounds (Nogai & Schmidbaur, 2004).

Synthesis of Functional Derivatives

The synthesis of functional derivatives, such as ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate, involves condensation reactions with various compounds. This research underlines the chemical versatility and reactivity of dimethylpyridine derivatives in creating a range of chemical products (Dikusar et al., 2018).

Rhodium(I) Carbonyl Complexes

Research on Rhodium(I) carbonyl complexes, including those with dimethylpyridine derivatives, contributes to the understanding of metal-sulphur bonding and the characteristics of these complexes. This can be applied to the synthesis and characterization of similar metal-organic frameworks (Dutta & Singh, 1994).

properties

IUPAC Name

2,4-dimethylpyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-3-4-10-6(2)7(5)8(9)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHDIPXVHICKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513870
Record name 2,4-Dimethylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpyridine-3-carbonyl chloride

CAS RN

82776-24-7
Record name 2,4-Dimethyl-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82776-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylpyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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